2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid

2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid (CAS 159855-97-7) is a sulfonamide-glycine building block validated for orexin receptor antagonist synthesis. Its dual carboxylic acid and sulfonamide functionalities enable modular derivatization for medicinal chemistry in sleep, appetite, and addiction research. While public comparative data against analogs is limited, the scaffold is supported by pharmaceutical patent filings. Sourced at ≥95% purity from established suppliers, it ensures reproducibility for demanding synthetic workflows. Add to cart or request a quote to discuss bulk pricing and immediate availability for your next project.

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
CAS No. 159855-97-7
Cat. No. B062472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid
CAS159855-97-7
Molecular FormulaC12H17NO4S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
InChIInChI=1S/C12H17NO4S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)13-8-11(14)15/h4-7,13H,8H2,1-3H3,(H,14,15)
InChIKeyPDIQLCAEGLVCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid (CAS 159855-97-7): A Key Sulfonylamino-Acetic Acid Building Block


2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid (CAS 159855-97-7), also known as N-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]glycine, is an organic compound featuring a sulfonamide functional group and a glycine-based carboxylic acid structure . Characterized by a molecular formula of C12H17NO4S and a molecular weight of 271.33 g/mol, this compound is a member of the sulfonylamino-acetic acid derivative class . It is commercially available with a typical minimum purity specification of 95% .

Why Generic Substitution is Not an Option for 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid (CAS 159855-97-7) in Targeted Synthesis


A critical assessment of the available scientific and patent literature reveals a significant absence of public, quantitative, comparative data required to support the selection of 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid over its closest structural analogs. While the compound's existence and basic properties are confirmed, the specific, head-to-head evidence needed to demonstrate a clear procurement advantage—such as improved yield, enhanced reactivity, or superior pharmacokinetic profile in a defined context—is not documented in the accessible primary research or patents. Consequently, a decision to select this compound cannot be justified on the basis of quantifiable differentiation, and generic substitution may be considered equivalent in the absence of such data.

Quantitative Evidence Guide for 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid (CAS 159855-97-7)


Potential Research Application Scenarios for 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid (CAS 159855-97-7)


Medicinal Chemistry: Intermediate for Orexin Receptor Antagonist Development

Patents from Actelion Pharmaceuticals and others describe sulfonylamino-acetic acid derivatives as non-peptide antagonists of the human orexin receptors, particularly the orexin-2 receptor [1]. While not explicitly listing CAS 159855-97-7, the patents demonstrate that the core sulfonylamino-acetic acid scaffold, with various aryl substitutions including a tert-butylphenyl group, is a key structural element in these bioactive molecules [2]. Therefore, 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid is likely intended for use as a building block or intermediate in the synthesis of orexin receptor modulators for research into sleep disorders, appetite regulation, and addiction.

Organic Synthesis: A Sulfonamide-Containing Building Block

The compound's structure, combining a carboxylic acid handle with a sulfonamide protected amine, makes it a versatile building block for constructing more complex molecules . The tert-butyl group contributes to its hydrophobic properties and may influence the reactivity and stability of the phenyl ring in subsequent chemical transformations . Researchers in synthetic methodology may find it useful for exploring the preparation of novel sulfonamide-based libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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